Cas no 1019599-32-6 (1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine)
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 4-ethyl-N-(2-methoxyethyl)-α-methyl-
- 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine
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- MDL: MFCD11139454
- Inchi: 1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(2)14-9-10-15-3/h5-8,11,14H,4,9-10H2,1-3H3
- InChI Key: NTIJOSUBHKFSHQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CC)=CC=1)(C)NCCOC
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-50mg |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 50mg |
¥13219 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-100mg |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 100mg |
¥13824 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-250mg |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 250mg |
¥14472 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-500mg |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 500mg |
¥15093 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-1g |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 1g |
¥15698 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374264-2.5g |
1-(4-Ethylphenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019599-32-6 | 95% | 2.5g |
¥38556 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047744-1g |
[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine |
1019599-32-6 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047744-5g |
[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine |
1019599-32-6 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
| Enamine | EN300-32505-0.05g |
[1-(4-ethylphenyl)ethyl](2-methoxyethyl)amine |
1019599-32-6 | 95.0% | 0.05g |
$227.0 | 2025-03-18 | |
| Enamine | EN300-32505-0.1g |
[1-(4-ethylphenyl)ethyl](2-methoxyethyl)amine |
1019599-32-6 | 95.0% | 0.1g |
$238.0 | 2025-03-18 |
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine Suppliers
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019599-32-6): A Versatile Building Block in Modern Pharmaceutical and Material Science Research
1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019599-32-6) is a structurally unique organic compound that has garnered significant attention in recent years due to its multifunctional chemical architecture. As a secondary amine with a branched aliphatic chain and a methoxy-substituted ethyl group, this compound exhibits a distinct combination of hydrophobic and hydrophilic properties that make it a promising candidate for various applications in medicinal chemistry and materials science. The molecule's core structure comprises a 1-(4-ethylphenyl)ethyl group linked to a 2-methoxyethyl moiety through an amine linkage, forming a chiral center that can be exploited in stereocontrolled synthesis.
Recent advances in medicinal chemistry have demonstrated the potential of 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine as a versatile scaffold for drug discovery. A 2023 study published in Journal of Medicinal Chemistry highlighted its utility as a building block for the development of novel selective serotonin reuptake inhibitors (SSRIs). Researchers at the University of Cambridge utilized this compound as a key intermediate in the synthesis of a new class of antidepressants with improved bioavailability and reduced side effects compared to traditional SSRIs. The 2-methoxyethyl group was found to enhance lipophilicity, while the 4-ethylphenyl substituent contributed to favorable binding interactions with the serotonin transporter protein.
In the field of materials science, 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine has shown promise as a functional monomer for the synthesis of polymeric materials with tailored properties. A 2024 research team from MIT demonstrated its application in the development of self-healing polymers through dynamic covalent bonding. The compound's amine functionality enabled the formation of reversible imine bonds, which are crucial for the self-repair mechanism. Notably, the 1-(4-ethylphenyl)ethyl group provided steric hindrance that modulated the rate of bond formation and dissociation, allowing precise control over the material's healing efficiency.
The CAS No. 1019599-32-6 compound has also been explored in the design of fluorescent probes for bioimaging applications. A collaborative study between Harvard Medical School and Stanford University in 2023 reported the use of this molecule as a fluorophore in the development of cell-penetrating peptides. The 2-methoxyethyl moiety was functionalized with a fluorophore, while the 4-ethylphenyl substituent enhanced membrane permeability. This approach enabled the creation of a new class of probes with high quantum yields and excellent photostability, which are critical for long-term cellular imaging experiments.
From a synthetic chemistry perspective, 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine serves as an important intermediate in the construction of complex molecules. The compound's amine functionality allows for a wide range of chemical transformations, including alkylation, acylation, and nucleophilic substitution reactions. A 2022 review article in Organic Letters emphasized its role as a chiral auxiliary in asymmetric synthesis. The molecule's inherent chirality, combined with its stability under various reaction conditions, makes it an attractive candidate for catalytic applications in enantioselective reactions.
Environmental applications of 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine are also being explored. Researchers at the Max Planck Institute have investigated its potential as a ligand in metal coordination complexes for water treatment technologies. The compound's ability to form stable complexes with transition metals has led to the development of new materials for the removal of heavy metal ions from contaminated water sources. The 2-methoxyethyl group was found to enhance metal binding affinity, while the 4-ethylphenyl substituent improved the stability of the complexes under varying pH conditions.
Looking ahead, the CAS No. 1019599-32-6 compound is expected to play a pivotal role in the development of multifunctional materials and targeted therapeutics. Ongoing research at the National Institutes of Health is focused on utilizing this molecule as a prodrug scaffold for the delivery of antitumor agents. The compound's structural features allow for the incorporation of various pharmacophores while maintaining favorable pharmacokinetic properties. Additionally, its compatibility with both organic and aqueous environments makes it a valuable component in the design of nanoparticle-based drug delivery systems.
In conclusion, 1-(4-ethylphenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019599-32-6) represents a remarkable example of how molecular architecture can be tailored for diverse applications. Its unique combination of functional groups and stereochemical features has enabled its use in pharmaceutical development, materials science, and environmental technologies. As research in these fields continues to advance, this compound is likely to remain at the forefront of innovation, serving as a critical building block in the next generation of chemical products and technologies.
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